

Application Notes: Development and Characterization of Sinigrin-Encapsulated Liposomes

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Compound of Interest		
Compound Name:	Sinigrin	
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Introduction

Sinigrin, a glucosinolate found abundantly in Brassicaceae family plants like broccoli and mustard, has garnered significant interest for its potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant activities.[1] Its hydrolysis product, allyl isothiocyanate (AITC), is known to inhibit cancer cell proliferation and induce apoptosis.[1][2] However, the clinical application of sinigrin is often hindered by challenges such as low bioavailability and instability in aqueous media.[2][3] Liposomal encapsulation presents a promising strategy to overcome these limitations. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds, protecting them from degradation, prolonging their release, and potentially improving their bioavailability.[3][4][5]

These notes provide a summary of the development, characterization, and in vitro evaluation of **sinigrin**-encapsulated liposomes, designed for researchers in drug delivery and formulation science.

Physicochemical Properties

The proliposome method is an effective and scalable technique for encapsulating **sinigrin**.[6] [7] This method yields liposomes with uniform size and good physical stability.[4][6] An



encapsulation efficiency of approximately 62% has been successfully achieved.[4][6][7] The physicochemical characteristics of **sinigrin**-loaded liposomes are summarized below.

Table 1: Physicochemical Characterization of Sinigrin-Loaded Liposomes

Parameter	Value	Reference
Encapsulation Method	Proliposome Method	[6][7]
Mean Diameter (z-Average)	185.4 ± 4.2 nm	[4][6][7]
Polydispersity Index (PDI)	0.21 ± 0.01	[4][6][7]
Zeta Potential	-28.3 ± 0.9 mV	[4][6][7]

| Encapsulation Efficiency (EE) | $62 \pm 3\%$ |[6][7][8] |

Data represent mean ± standard deviation.

In Vitro Release and Stability

Liposomal encapsulation significantly enhances the stability of **sinigrin** under simulated gastrointestinal conditions.[4][6] In vitro studies using Franz diffusion cells demonstrate a prolonged and controlled release profile for encapsulated **sinigrin** compared to the free compound.[6][7] Furthermore, liposomes protect **sinigrin** from the harsh pH and enzymatic conditions of the stomach and duodenum, with significantly higher recovery rates compared to unencapsulated **sinigrin**.[4][6][7]

Table 2: In Vitro Digestion and Recovery of Free vs. Liposomal Sinigrin

Digestion Phase	Form	Recovery (%)	Reference
Simulated Gastric	Free Sinigrin	87.39%	[7]
	Liposomal Sinigrin	Protected	[4][6]
Simulated Duodenal	Free Sinigrin	83.31%	[7]

| | Liposomal Sinigrin | Protected |[4][6] |



Antioxidant Potential

The antioxidant capacity of **sinigrin** is enhanced through liposomal encapsulation. The Rancimat test, which measures the oxidative stability of edible oil, shows that **sinigrin**-loaded liposomes provide a greater protective effect against lipid peroxidation than free **sinigrin**.[4][6] [7]

Table 3: Antioxidant Activity of Sinigrin Formulations

Formulation (0.2% w/w in olive oil)	Prolongation of Oxidative Stability (%)	Reference
Free Sinigrin	23.5%	[6]

| Sinigrin-Loaded Liposomes | 38.68% |[6] |

Experimental Protocols

Protocol 1: Preparation of Sinigrin-Loaded Liposomes via Proliposome Method

This protocol details the preparation of **sinigrin** liposomes using a scalable proliposome technique.[5][6][7]

Materials:

- Sinigrin hydrate (≥99.0%)
- Soy lecithin (e.g., Phospholipon 90G)
- Ethanol
- Deionized water
- Magnetic stirrer with heating plate
- Glass beakers

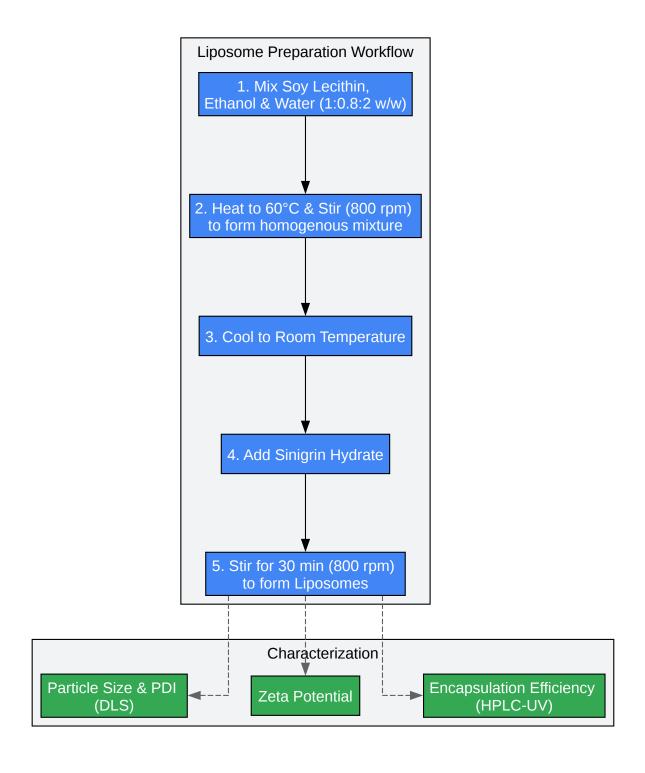






- Prepare a lipid phase by mixing soy lecithin, ethanol, and water in a weight ratio of 1:0.8:2.[5]
- Place the mixture in a glass beaker on a magnetic stirrer and heat to 60°C while stirring continuously at 800 rpm until a homogenous mixture is formed.[5]
- Remove the mixture from heat and allow it to cool to room temperature.
- Once cooled, add **sinigrin** hydrate to the homogenous lipid mixture.
- Stir the final mixture continuously at 800 rpm for 30 minutes to allow for the formation of the final liposomal formulation.[5]





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Caption: Workflow for the preparation and characterization of **sinigrin**-loaded liposomes.



Protocol 2: Determination of Encapsulation Efficiency (EE)

This protocol uses centrifugation and HPLC-UV analysis to quantify the amount of **sinigrin** successfully encapsulated within the liposomes.[5][6]

Materials:

- Sinigrin-liposome suspension
- Methanol
- High-speed centrifuge (e.g., Eppendorf 5804R)
- HPLC-UV system
- Syringe filters (0.2 μm)

- Dilute the liposome suspension 10-fold with deionized water.
- Centrifuge the diluted suspension at 21,952 x g for 1 hour at 10°C. This separates the supernatant (containing non-encapsulated **sinigrin**) from the pellet (liposomes with encapsulated **sinigrin**).[5]
- Carefully decant the supernatant.
- Resuspend the pellet in 10 mL of methanol to disrupt the liposomes and release the encapsulated sinigrin.[5]
- $\bullet\,$ Filter the methanolic solution through a 0.2 μm syringe filter.
- Analyze the filtrate using an HPLC-UV system at a wavelength of 228 nm to quantify the sinigrin concentration.[9]
- Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = (Mass of encapsulated sinigrin / Total initial mass of sinigrin) x 100



Protocol 3: In Vitro Release Study using Franz Diffusion Cell

This protocol evaluates the release kinetics of **sinigrin** from the liposomal formulation.[5][6]

Materials:

- Franz diffusion cell apparatus
- Acetate-cellulose membrane
- Phosphate-buffered saline (PBS), pH 7.4 (receptor medium)
- Sinigrin-liposome dispersion
- Magnetic stirrer
- Water bath

- Assemble the Franz diffusion cells, separating the donor and receptor compartments with an acetate-cellulose membrane.[5]
- Fill the receptor compartment with PBS (pH 7.4) and ensure no air bubbles are trapped beneath the membrane. Maintain the temperature at 37°C using a water bath and stir the receptor medium continuously.
- Place 1 mL of the **sinigrin**-liposome dispersion into the donor compartment.[5]
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment.
- Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.
- Analyze the sinigrin concentration in the collected samples using HPLC-UV.



• Plot the cumulative amount of **sinigrin** released versus time to determine the release profile.

Protocol 4: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the effect of **sinigrin**-loaded liposomes on the viability of cancer cell lines.

Materials:

- Cancer cell line (e.g., H460 lung cancer, MCF-7 breast cancer)[10][11]
- Cell culture medium (e.g., DMEM) with 10% FBS
- 96-well plates
- Sinigrin-liposome formulation and free sinigrin
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO (Dimethyl sulfoxide)
- Microplate reader

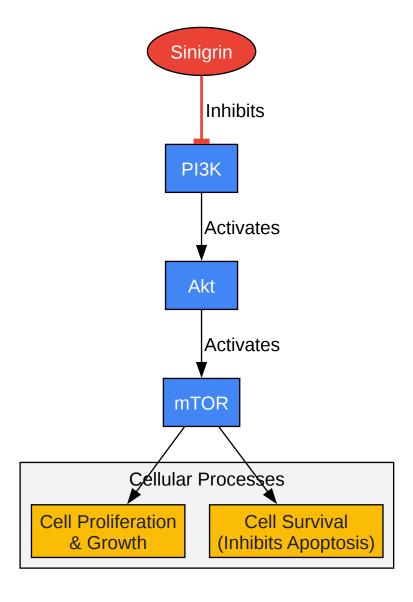
- Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for attachment.[12]
- Treat the cells with various concentrations of free sinigrin and sinigrin-loaded liposomes.
 Include untreated cells as a control.
- Incubate the plates for 24 or 48 hours.[10]
- After incubation, add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
- Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.



Calculate cell viability as a percentage relative to the untreated control. The IC50 value (the
concentration that inhibits 50% of cell growth) can then be determined.[11]

Relevant Signaling Pathway: PI3K/Akt/mTOR

Sinigrin and its metabolites have been shown to exert anticancer effects by modulating key cellular signaling pathways.[1] One of the most crucial pathways inhibited by **sinigrin** is the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer and plays a central role in cell proliferation, survival, and growth.[1][10] Inhibition of this pathway by **sinigrin** leads to cell cycle arrest and the induction of apoptosis in cancer cells.[10]



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Caption: **Sinigrin** inhibits the PI3K/Akt/mTOR signaling pathway to reduce cancer cell proliferation.

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